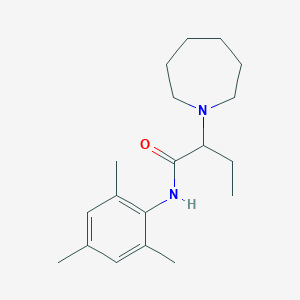
Enképhaline, pen(2,5)-4-chloro-phe(4)-
Vue d'ensemble
Description
. This compound is a modified form of enkephalin, an endogenous opioid peptide, and is used primarily in scientific research to study the effects of δ opioid receptor activation.
Applications De Recherche Scientifique
Enkephalin, pen(2,5)-4-chloro-phe(4)- has several scientific research applications:
Neuroscience: It is used to study the role of δ opioid receptors in pain modulation and analgesia.
Pharmacology: Researchers use this compound to investigate the pharmacological properties of δ opioid receptor agonists.
Drug Development: It serves as a model compound for developing new analgesics targeting δ opioid receptors.
Mécanisme D'action
Target of Action
The primary target of “Enkephalin, pen(2,5)-4-chloro-phe(4)-”, also known as “(D-PEN2,P-CHLORO-PHE4,D-PEN5)-ENKEPHALIN”, is the delta opioid receptor (DOPr) . This receptor is a G protein-coupled receptor that is widely distributed in the central, peripheral, and autonomic nervous systems, as well as in multiple organ systems and endocrine tissues .
Mode of Action
This compound acts as a selective agonist at the delta opioid receptor . It binds to the receptor and triggers a series of intracellular events, including the activation of pertussis toxin-sensitive G proteins and the inhibition of adenylyl cyclase . This leads to changes in the levels of cyclic AMP (cAMP), which can affect various cellular processes.
Biochemical Pathways
The activation of the delta opioid receptor by this compound can lead to the desensitization of the receptor, particularly in the nucleus accumbens during nicotine withdrawal . This suggests that the compound may play a role in modulating the effects of nicotine addiction. Furthermore, the compound’s action on the delta opioid receptor can also influence the synthesis and release of met-enkephalin and β-endorphin, endogenous ligands for the receptor .
Pharmacokinetics
It is known that the compound has a very short half-life . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability and efficacy.
Result of Action
The activation of the delta opioid receptor by this compound can lead to various molecular and cellular effects. For example, it can influence pain perception (nociception) and immune response . Additionally, it has been suggested that the compound may have a role in regulating cell proliferation in both normal and neoplastic cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances (such as nicotine) can affect the compound’s action on the delta opioid receptor
Analyse Biochimique
Biochemical Properties
Enkephalin, pen(2,5)-4-chloro-phe(4)- interacts with various enzymes, proteins, and other biomolecules. Its primary target is the δ opioid receptor . The interaction between Enkephalin, pen(2,5)-4-chloro-phe(4)- and the δ opioid receptor is of a binding nature, leading to the activation of the receptor and subsequent biochemical reactions .
Cellular Effects
Enkephalin, pen(2,5)-4-chloro-phe(4)- has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The activation of the δ opioid receptor by Enkephalin, pen(2,5)-4-chloro-phe(4)- can lead to changes in intracellular signaling pathways, which can subsequently influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Enkephalin, pen(2,5)-4-chloro-phe(4)- involves binding interactions with the δ opioid receptor, leading to its activation . This activation can result in changes in gene expression and enzyme activity, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
It is known that the compound has a high degree of stability, making it suitable for long-term studies .
Dosage Effects in Animal Models
The effects of Enkephalin, pen(2,5)-4-chloro-phe(4)- vary with different dosages in animal models . While low doses can elicit analgesic effects, high doses may lead to adverse effects .
Transport and Distribution
The transport and distribution of Enkephalin, pen(2,5)-4-chloro-phe(4)- within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can be transported across the blood-brain barrier, suggesting that it may have central effects .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments .
Méthodes De Préparation
The synthesis of Enkephalin, pen(2,5)-4-chloro-phe(4)- involves the incorporation of specific amino acids in a defined sequence. The synthetic route typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Disulfide Bridge Formation: The formation of a disulfide bridge between the pen(2) and pen(5) residues is a critical step in the synthesis.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Analyse Des Réactions Chimiques
Enkephalin, pen(2,5)-4-chloro-phe(4)- undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized, affecting the peptide’s conformation and activity.
Reduction: The disulfide bridge can be reduced to free thiol groups, altering the peptide’s structure.
Substitution: Halogenation at the Phe4 residue enhances the compound’s selectivity and potency at the δ opioid receptor.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Enkephalin, pen(2,5)-4-chloro-phe(4)- is unique due to its high selectivity and potency at the δ opioid receptor. Similar compounds include:
[D-Pen2,5]-Enkephalin (DPDPE): A cyclic peptide with a similar structure but without the halogenation at the Phe4 residue.
[D-Ala2, D-Leu5]-Enkephalin (DADLE): Another synthetic enkephalin analog with different amino acid substitutions.
These compounds differ in their receptor selectivity, potency, and pharmacokinetic properties, making Enkephalin, pen(2,5)-4-chloro-phe(4)- a valuable tool for specific research applications .
Propriétés
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUYFFDQHWCTJ-WMIMKTLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153634 | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122507-47-5 | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122507475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the key finding of the research paper regarding enkephalins and D-glucose absorption?
A1: The research demonstrates that enkephalins can directly stimulate the absorption of D-glucose in the ileum of rabbits []. This suggests a potential role of the endogenous opioid system in regulating intestinal nutrient absorption.
Q2: Does the research specify the mechanism by which enkephalins stimulate D-glucose absorption?
A2: While the research clearly shows the stimulatory effect of enkephalins on D-glucose uptake [], it doesn't delve into the specific molecular mechanisms involved. Further research is needed to elucidate the precise pathways and signaling cascades involved in this interaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
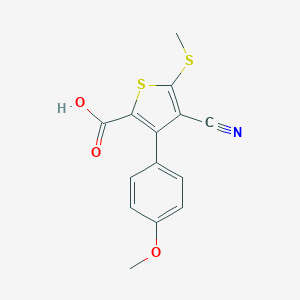

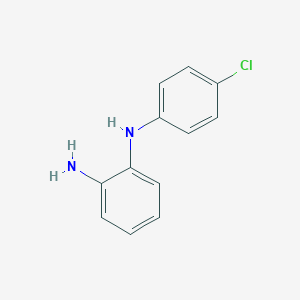
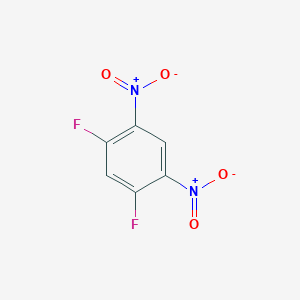

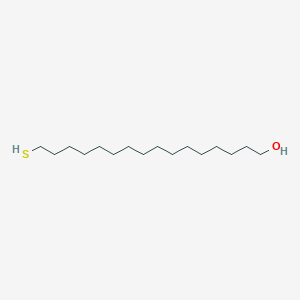
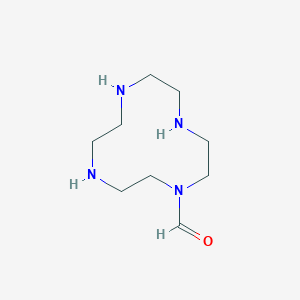
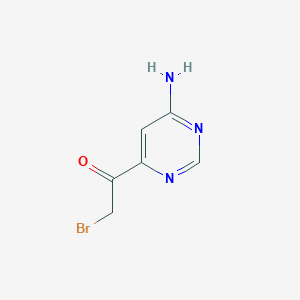
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
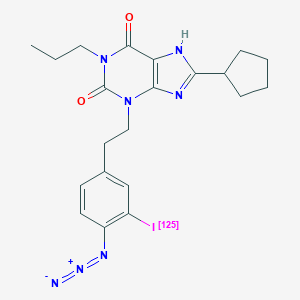
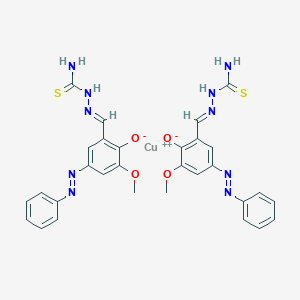
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
